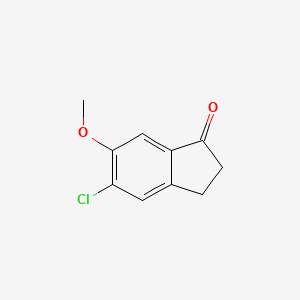

5-Chloro-6-methoxy-1-indanone

描述

Overview of the Indanone Scaffold in Contemporary Chemical Research

The indanone scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered ring containing a ketone, is a privileged motif in modern chemical research. nih.gov Its rigid structure and versatile chemical reactivity make it an attractive starting point for the synthesis of complex molecules. nih.gov Indanones are found in a variety of natural products, including those with antibacterial and cytotoxic properties. tudublin.ie This natural prevalence has inspired chemists to explore the synthesis and functionalization of the indanone core, leading to its use in the development of organic functional materials, dyes, and fluorophores. nih.gov

The indanone framework's significance is further underscored by its role as a key intermediate in the synthesis of numerous biologically active compounds. nih.gov Its structural features allow for a wide range of chemical transformations, including reactions at the ketone, the aromatic ring, and the alpha-carbon positions. This chemical tractability has made the indanone scaffold a focal point in the development of novel synthetic methods, such as catalytic asymmetric synthesis. nih.gov

Strategic Importance of Substituted Indanones in Organic Synthesis and Medicinal Chemistry

The strategic placement of substituents on the indanone core dramatically influences its physical, chemical, and biological properties. This has led to the extensive exploration of substituted indanones in both organic synthesis and medicinal chemistry. bohrium.com For instance, arylidene indanones, synthesized from 1-indanone (B140024) and various benzaldehydes, have been investigated as inhibitors of cholinesterases for the potential treatment of Alzheimer's disease, as well as for their anticancer and antimalarial activities. researchgate.netrsc.orgrsc.org

In medicinal chemistry, the indanone scaffold is a component of several therapeutic agents. tudublin.ie The approved drug Donepezil, used for the treatment of Alzheimer's disease, is a well-known example of an indanone derivative. researchgate.netnih.gov The ability to introduce a variety of substituents at different positions of the indanone ring system allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.gov This has made the development of synthetic routes to specifically substituted indanones a major focus of research. google.com

Rationale for Focused Investigation on 5-Chloro-6-methoxy-1-indanone

The compound this compound has garnered specific interest due to its role as a key intermediate in the synthesis of various important organic molecules. The presence of both a chloro and a methoxy (B1213986) group on the aromatic ring provides unique electronic and steric properties that influence its reactivity and the properties of its derivatives.

This particular substitution pattern is crucial for the synthesis of certain agrochemicals and pharmaceuticals. For example, this compound is a vital precursor in the production of the insecticide Indoxacarb. asianpubs.org Furthermore, its derivatives have been explored for their potential pharmacological activities, including cytotoxic effects against cancer cell lines. nih.gov The specific arrangement of the chloro and methoxy groups can lead to enhanced biological activity or provide handles for further chemical modification, making it a valuable building block in drug discovery and development. nih.gov

Historical Context of Indanone Synthesis and Derivatization Studies

The synthesis of indanones has a long history, with the first preparations dating back to the early 20th century. nih.gov Early methods often involved intramolecular cyclizations of phenylpropionic acids or their corresponding acid chlorides. nih.gov For instance, the cyclization of hydrocinnamic acid to produce the parent 1-indanone was described in 1939. nih.gov

Over the years, a multitude of synthetic methods have been developed to access the indanone core and its derivatives. nih.gov These include Friedel-Crafts reactions, Nazarov cyclizations, and various transition-metal-catalyzed processes. nih.govchinesechemsoc.orgchinesechemsoc.org The continuous development of new synthetic strategies has been driven by the increasing demand for specifically substituted indanones for various applications. nih.govresearchgate.net The evolution of these synthetic methods reflects the broader advancements in organic chemistry, from classical reactions to modern catalytic and one-pot procedures that offer greater efficiency, selectivity, and scalability. researchgate.net

Chemical and Physical Properties of this compound

The following table summarizes key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₉ClO₂ |

| Molecular Weight | 196.63 g/mol |

| CAS Number | 344305-70-0 |

| Appearance | White to yellow crystalline powder |

| Melting Point | 165–166 °C |

This data is compiled from publicly available chemical databases and research articles. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUZEIYKEBEXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(=O)C2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448402 | |

| Record name | 5-Chloro-6-methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344305-70-0 | |

| Record name | 5-Chloro-6-methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-methoxy-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 6 Methoxy 1 Indanone

Established Synthetic Routes to 5-Chloro-6-methoxy-1-indanone

The construction of the this compound scaffold is most effectively achieved through intramolecular cyclization of a suitable precursor. This approach involves creating the five-membered ketone ring fused to the substituted benzene (B151609) ring in the final step of the core synthesis. The dominant strategy for this transformation is the intramolecular Friedel-Crafts acylation, a robust and widely utilized method for forming cyclic ketones. wikipedia.orgorganic-chemistry.org

Friedel-Crafts Acylation Approaches to Indanone Ring Formation

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry, involving the reaction of an aromatic ring with an acylating agent in the presence of a Lewis acid catalyst to form a ketone. wikipedia.orgnih.gov In the context of this compound synthesis, an intramolecular variant of this reaction is employed, where the acylating group and the aromatic ring are part of the same molecule. masterorganicchemistry.com This strategy is highly effective for the formation of 5- and 6-membered rings fused to an aromatic system. chemistrysteps.com

The key strategy for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(3-chloro-4-methoxyphenyl)propanoic acid or its corresponding acyl chloride. chemicalbook.com The reaction involves the generation of a reactive acylium ion from the propanoic acid or acyl chloride, which then attacks the aromatic ring to form the new carbon-carbon bond, resulting in the cyclized indanone product. wikipedia.orgchemistrysteps.com

The general mechanism proceeds as follows:

Activation of the carboxylic acid or acyl chloride with a strong acid (either Brønsted or Lewis acid) to form an acylium ion electrophile.

Electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the acylium ion. The position of this attack is directed by the existing substituents on the ring.

Deprotonation of the resulting intermediate to restore aromaticity and yield the final indanone product. wikipedia.org

Because the product ketone can form a stable complex with the Lewis acid catalyst, a stoichiometric amount of the catalyst is often required. wikipedia.org

The successful synthesis of this compound via intramolecular Friedel-Crafts acylation is critically dependent on the design and synthesis of the correct precursor. The required starting material is 3-(3-chloro-4-methoxyphenyl)propanoic acid or its more reactive derivative, 3-(3-chloro-4-methoxyphenyl)propanoyl chloride. chemicalbook.com

The synthesis of this precursor typically starts from 3-chloro-4-methoxybenzaldehyde. A common route involves a Knoevenagel condensation with malonic acid to form 3-(3-chloro-4-methoxyphenyl)propenoic acid. This is followed by a reduction of the carbon-carbon double bond, for instance, through catalytic hydrogenation, to yield the desired 3-(3-chloro-4-methoxyphenyl)propanoic acid. Conversion to the highly reactive acyl chloride can then be achieved using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The substitution pattern on the aromatic ring of the precursor is crucial. The 3-chloro and 4-methoxy groups are ortho/para directing. In the intramolecular cyclization, the acylium ion must attack the position ortho to the methoxy (B1213986) group and meta to the chloro group to yield the desired this compound. The strong activating and ortho-directing effect of the methoxy group facilitates the cyclization at the desired position.

Cyclization Reactions for the Dihydroindenone Moiety

The formation of the dihydroindenone (indanone) moiety is the key ring-forming step. While Friedel-Crafts acylation is the most common method, the choice of catalyst and reaction conditions plays a significant role in the efficiency and selectivity of the cyclization.

A variety of acidic catalysts can be employed for the intramolecular Friedel-Crafts acylation to form indanones. The choice of catalyst depends on the reactivity of the substrate and the desired reaction conditions.

Common Catalytic Systems:

Lewis Acids: Aluminum chloride (AlCl₃) is the classic and most powerful Lewis acid for this transformation. beilstein-journals.org Other Lewis acids like zinc chloride (ZnCl₂), niobium pentachloride (NbCl₅), and various metal triflates (e.g., Tb(OTf)₃, Sc(OTf)₃) have also been successfully used, sometimes offering milder reaction conditions. beilstein-journals.orgnih.gov

Brønsted Acids: Strong protic acids are also effective. Polyphosphoric acid (PPA) is a widely used reagent that acts as both a catalyst and a solvent. d-nb.info Other options include sulfuric acid (H₂SO₄), methanesulfonic acid (MSA), and trifluoromethanesulfonic acid (TFSA). nih.gov

The table below summarizes typical catalytic systems used in the synthesis of substituted indanones, which are applicable to the synthesis of this compound.

| Catalyst System | Precursor Type | Typical Conditions | Reference |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Acyl Chloride | Inert solvent (e.g., DCM, CS₂), 0°C to RT | beilstein-journals.org |

| Polyphosphoric Acid (PPA) | Carboxylic Acid | Neat or in a high-boiling solvent, elevated temp. (e.g., 100°C) | d-nb.info |

| Methanesulfonic Acid (MSA) | Carboxylic Acid | Neat or with P₂O₅, elevated temperatures | nih.gov |

| Zinc Chloride (ZnCl₂) | Acyl Chloride | Inert solvent (e.g., DCM), RT to reflux | nih.gov |

| Niobium Pentachloride (NbCl₅) | Carboxylic Acid | DCE, Room Temperature | beilstein-journals.org |

In the synthesis of this compound, stereoselectivity at the newly formed ring is not a factor as no chiral centers are created. However, regioselectivity is of paramount importance. The cyclization of 3-(3-chloro-4-methoxyphenyl)propanoic acid must occur at the C-2 position of the benzene ring (ortho to the methoxy group) to yield the desired product.

The outcome of the cyclization is governed by the electronic effects of the substituents on the aromatic ring.

The methoxy group (-OCH₃) is a strong activating, ortho-para directing group due to its +R (resonance) effect.

The chloro group (-Cl) is a deactivating, ortho-para directing group due to its -I (inductive) and +R (resonance) effects.

In the precursor, 3-(3-chloro-4-methoxyphenyl)propanoic acid, there are two possible positions for intramolecular acylation: C-2 and C-6.

Attack at C-2: This position is ortho to the strongly activating methoxy group and meta to the deactivating chloro group. This is the electronically favored position for electrophilic aromatic substitution.

Attack at C-6: This position is ortho to the deactivating chloro group and meta to the activating methoxy group. This pathway is electronically disfavored.

Consequently, the cyclization proceeds with high regioselectivity to form this compound. Research on related systems has shown that reaction conditions can sometimes influence regioselectivity. For instance, studies using polyphosphoric acid (PPA) have demonstrated that its P₂O₅ content can alter the reaction mechanism and, in some cases, switch the preferred site of cyclization on electron-rich aromatic rings. d-nb.info Similarly, the choice of solvent can impact the ratio of regioisomers in Friedel-Crafts acylations. orgsyn.org However, for the specific substrate leading to this compound, the powerful directing effect of the methoxy group ensures a highly regioselective outcome under standard Friedel-Crafts conditions.

The table below outlines the directing effects influencing the regioselectivity of the key cyclization step.

| Position of Attack | Influence of Methoxy Group (-OCH₃) | Influence of Chloro Group (-Cl) | Expected Outcome |

|---|---|---|---|

| C-2 (ortho to -OCH₃) | Strongly Activating | Weakly Deactivating (meta) | Major Product (this compound) |

| C-6 (ortho to -Cl) | Weakly Activating (meta) | Deactivating | Minor or Undetected Product (7-Chloro-6-methoxy-1-indanone) |

Introduction of Halogen and Methoxy Substituents

The placement of the chlorine atom at the 5-position and the methoxy group at the 6-position is critical and can be achieved through several strategic pathways. The choice of strategy often depends on the availability of starting materials, desired yield, and scalability. The most prevalent and efficient method involves the cyclization of a precursor that already contains the required substituents in the correct orientation.

A sequential approach to the target molecule could begin with 6-methoxy-1-indanone. The introduction of a chlorine atom at the 5-position would then proceed via an electrophilic aromatic substitution reaction. The methoxy group at the 6-position is an activating, ortho-para directing group. Consequently, it directs electrophiles to the 5-position (ortho) and the 7-position (ortho). The 5-position is generally favored for substitution due to electronic and steric factors. Standard chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent would be suitable for this transformation. The regioselectivity of this step is crucial to avoid the formation of undesired isomers.

The reverse sequential strategy, starting with 5-chloro-1-indanone (B154136), involves the introduction of a methoxy group at the 6-position. This is a more synthetically challenging route. Direct methoxylation of the aromatic ring is not typically feasible. A multi-step sequence would likely be required, such as:

Nitration of 5-chloro-1-indanone at the 6-position.

Reduction of the resulting nitro group to an amine.

Diazotization of the amino group to form a diazonium salt.

Hydrolysis of the diazonium salt to yield a hydroxyl group (a phenol).

Methylation of the hydroxyl group, for instance, using dimethyl sulfate (B86663) or methyl iodide, to form the final methoxy group.

This lengthy process makes this sequential route less efficient and lower-yielding compared to other available methods.

The most direct and industrially preferred method for synthesizing this compound avoids the potential regioselectivity issues and multi-step procedures of sequential strategies. This "concurrent" approach utilizes a starting material that already possesses the chloro and methoxy substituents in the desired 3- and 4-positions of a phenylpropanoic acid derivative.

The standard procedure is an intramolecular Friedel-Crafts acylation of 3-(3-chloro-4-methoxyphenyl)propanoic acid or its more reactive acyl chloride derivative. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction involves treating the substrate with a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), or a protic acid like polyphosphoric acid (PPA). chemicalbook.comd-nb.info The electrophilic acylium ion generated in situ attacks the aromatic ring at the position ortho to the methoxy group and meta to the chloro group, leading to the formation of the five-membered ketone ring with high regioselectivity. A specific reported synthesis involves the reaction of 3-(3-chloro-4-methoxyphenyl)propanoyl chloride with aluminum trichloride in dichloromethane, affording the target compound in good yield. chemicalbook.com

| Strategy | Starting Material | Key Transformation | Advantages | Disadvantages |

|---|---|---|---|---|

| Concurrent (Pre-functionalized) | 3-(3-chloro-4-methoxyphenyl)propanoic acid | Intramolecular Friedel-Crafts Acylation | High yield, high regioselectivity, fewer steps | Requires specific precursor |

| Sequential (Halogenation first) | 5-chloro-1-indanone | Nitration, reduction, diazotization, methylation | Uses a simpler starting material | Multiple steps, lower overall yield, harsh reagents |

| Sequential (Methoxylation first) | 6-methoxy-1-indanone | Electrophilic Chlorination | Fewer steps than the alternative sequential route | Potential for isomeric byproducts, requires regiocontrol |

Novel and Emerging Synthetic Strategies

While Friedel-Crafts acylation remains a robust method, modern synthetic chemistry seeks more efficient, milder, and versatile catalytic approaches for constructing the indanone core. nih.gov These emerging strategies often employ transition-metal or organocatalysis. rsc.orgconsensus.app

Transition metals like palladium, rhodium, and iridium have been extensively used to catalyze reactions that form the 1-indanone (B140024) skeleton. rsc.orgnih.gov These methods often proceed through different mechanisms than classical cyclizations and can offer unique pathways to substituted indanones.

One notable strategy is a one-pot Heck-aldol cascade reaction. liv.ac.uk This palladium-catalyzed process can synthesize multisubstituted 1-indanones from simpler precursors. For the synthesis of the target compound, this could hypothetically involve the coupling of a vinyl ether with a suitably substituted ortho-halobenzaldehyde, followed by an intramolecular aldol-type annulation. liv.ac.uk Other transition metal-catalyzed reactions include intramolecular hydroacylation, Nazarov cyclizations, and various C-H activation/annulation sequences. beilstein-journals.orgnih.gov These methods provide powerful alternatives for constructing the core structure, and their applicability to a specific substitution pattern depends on the synthesis of the appropriate starting materials.

| Catalyst System | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Palladium(II) acetate (B1210297) / dppp | Heck-Aldol Annulation Cascade | o-Halobenzaldehydes and vinyl ethers | liv.ac.uk |

| Antimony(V) fluoride | Alkyne-Aldehyde Metathesis / Nazarov Cyclization | Phenylalkynes and aldehydes | organic-chemistry.org |

| Iridium(III) complexes | Nazarov Cyclization | Dienones | beilstein-journals.org |

| Rhodium(I) complexes | "Cut-Insert-Sew" Ring Expansion | 1-Indanones and ethylene | nih.gov |

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules, including indanones. consensus.appresearchgate.net These methods often provide high enantioselectivity and operate under mild conditions. For instance, the intramolecular hydroacylation of 2-vinylbenzaldehydes can be catalyzed by simple amino acids like L-proline to afford indanone scaffolds. Another approach involves the use of N-heterocyclic carbenes (NHCs) to catalyze the intramolecular annulation of precursors, forming the indanone ring through unique umpolung reactivity. While the direct application of these methods to the synthesis of this compound has not been extensively detailed, they represent a frontier in synthetic design, offering greener and potentially asymmetric routes to this class of compounds.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry into the synthesis of indanone frameworks aims to reduce environmental impact by minimizing hazardous waste and improving atom economy. While specific literature on this compound is limited, principles applied to analogous structures provide a clear directive. A key area of focus is the replacement of hazardous solvents and reagents. For instance, traditional Friedel-Crafts acylations often employ stoichiometric amounts of Lewis acids and chlorinated solvents. Green alternatives are being explored, such as the use of more environmentally benign solvents. In the synthesis of a related indanone, the green solvent 4-methyltetrahydropyran (4-MeTHP) was successfully used in a Nazarov cyclization reaction, significantly shortening the work-up stage and avoiding harmful chemicals. preprints.orgpreprints.org

Another green approach involves developing synthetic routes that avoid harsh acidic conditions, which can lead to significant waste and pollution from neutralization steps. A patented method for synthesizing 5-chloro-1-indanone from 3-chlorobenzaldehyde (B42229) highlights a process that circumvents the use of strong acids, thereby reducing the generation of large amounts of wastewater. google.com Such strategies, which focus on catalyst efficiency and simplified, less polluting work-up procedures, are central to the sustainable production of substituted indanones. researchgate.net

Flow Chemistry and Continuous Synthesis Methods

Flow chemistry offers significant advantages for the synthesis of chemical intermediates by providing precise control over reaction parameters, enhancing safety, and enabling automation. nih.gov This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. The synthesis of indanones, which can involve such conditions, stands to benefit from this approach. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. This involves a systematic study of solvents, temperature, pressure, and catalyst systems.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can profoundly influence the outcome of a chemical reaction, affecting both its rate and selectivity. In the context of Friedel-Crafts reactions for indanone synthesis, solvents are not merely inert media but can play an active role. Research on the synthesis of a substituted 5,6-dimethoxy-1-indanone (B192829) demonstrated that solvent choice was critical for achieving high regioselectivity. orgsyn.org While solvents like acetonitrile, toluene, and chlorobenzene (B131634) were tested, nitromethane (B149229) was found to be optimal for selectively yielding the desired product over its regioisomer. orgsyn.org This highlights the importance of solvent screening in directing the cyclization to the correct position on the aromatic ring, a key consideration for the synthesis of this compound.

The following table, derived from data on a related indanone synthesis, illustrates the impact of solvent on product selectivity.

| Solvent | Product to Regioisomer Ratio |

| Nitromethane | >20 : 1 |

| Acetonitrile | 9 : 1 |

| Toluene | 8 : 1 |

| Chlorobenzene | 7 : 1 |

| Data adapted from the synthesis of 5,6-dimethoxy-2-methyl-1-indanone. orgsyn.org |

Temperature and Pressure Optimization

Temperature is a crucial parameter in controlling reaction kinetics and selectivity. For the intramolecular cyclizations used to form indanones, the optimal temperature can vary widely. Some Friedel-Crafts acylations are conducted at low temperatures (-10°C to 0°C) to control the reactivity of the Lewis acid catalyst and prevent side reactions. chemicalbook.comchemicalbook.com Conversely, other cyclizations, such as those employing polyphosphoric acid (PPA) or occurring under microwave irradiation, may require elevated temperatures, sometimes as high as 120°C, to drive the reaction to completion. preprints.orgd-nb.info

Pressure is typically a less manipulated variable but can be important when gaseous reagents or byproducts are involved. In one patented synthesis of 5-chloro-1-indanone, hydrogen chloride gas is introduced, and the system pressure is maintained at 0.2-0.25 MPa to ensure efficient reaction. chemicalbook.com Careful optimization of both temperature and pressure is essential to maximize yield and minimize the formation of thermal degradation products or other impurities.

Catalyst Loading and Ligand Design

The catalyst is often the cornerstone of a synthetic transformation. In Friedel-Crafts reactions leading to indanones, Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) are common catalysts. beilstein-journals.orgnih.gov The amount of catalyst used (catalyst loading) can impact both the reaction rate and the potential for side reactions.

Furthermore, the concentration of the catalyst can influence the reaction's regioselectivity. Studies on PPA-mediated indanone synthesis have shown that varying the P₂O₅ content of the acid can completely switch the preferred position of cyclization on the aromatic ring. d-nb.info This principle would be directly applicable to controlling the formation of this compound versus other potential isomers.

In the field of asymmetric synthesis, the design of chiral ligands is paramount. For transformations on the indanone core, such as asymmetric hydroxylation, specific ligands are used to induce stereoselectivity. A patent describing the synthesis of a chiral hydroxylated indanone intermediate employs a complex formed from vanadyl acetylacetonate (B107027) and a chiral diamine ligand to achieve the desired stereochemistry. google.com

Mitigation of Side Reactions and Byproduct Formation

A primary challenge in the synthesis of specifically substituted indanones is the formation of unwanted side products. A common issue is the generation of regioisomers, where the cyclization occurs at an undesired position on the aromatic ring. As discussed, this can often be mitigated by careful selection of the solvent and catalyst system. orgsyn.orgd-nb.info

Other potential side reactions include auto-condensation of the indanone product under acidic conditions or, in the case of syntheses starting from chalcones, incomplete cyclization. preprints.orgresearchgate.net The formation of byproducts can be minimized by precisely controlling reaction parameters. For example, maintaining a low temperature can suppress exothermic side reactions, while optimizing the reaction time can prevent the degradation of the desired product. In a microwave-assisted Nazarov cyclization, increasing the reaction time from 10 to 20 minutes led to the complete conversion of the starting material, preventing its contamination of the final product. preprints.org

Chemical Reactivity and Derivatization of 5 Chloro 6 Methoxy 1 Indanone

Reactivity of the Ketone Moiety

The ketone functional group at the 1-position is a primary site for various chemical reactions, including nucleophilic additions, redox processes, and reactions involving the adjacent α-carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of the indanone is electrophilic and susceptible to attack by various nucleophiles. These reactions are fundamental to the derivatization of the ketone. Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines. For instance, reaction with Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would lead to the formation of tertiary alcohols, introducing a new carbon-carbon bond at the carbonyl position.

Reduction and Oxidation Processes

The ketone can be readily reduced to the corresponding secondary alcohol, 5-chloro-6-methoxy-1-indanol. This transformation can be achieved using a variety of reducing agents.

Table 1: Common Reducing Agents for Ketone Reduction

| Reagent | Description |

| Sodium borohydride (NaBH₄) | A mild and selective reducing agent, typically used in alcoholic solvents like methanol or ethanol. |

| Lithium aluminum hydride (LiAlH₄) | A powerful reducing agent capable of reducing ketones and many other functional groups. It requires anhydrous conditions. |

| Catalytic Hydrogenation (H₂/Catalyst) | Hydrogen gas in the presence of a metal catalyst (e.g., Pd, Pt, Ni) can reduce the ketone to an alcohol. |

Conversely, while the ketone itself is at a high oxidation state, reactions can be directed at other parts of the molecule. For instance, oxidation of the adjacent methylene group (α-position) can occur under specific conditions to yield an indan-1,2-dione derivative.

Enolization and α-Alkylation Reactions

The protons on the carbon atom adjacent to the ketone (the α-carbon at the 2-position) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, a process known as α-alkylation. This reactivity is crucial for introducing substituents at the 2-position of the indanone ring.

A key example of this reactivity is the acylation at the α-position. The related compound, 5-chloro-1-indanone (B154136), can be reacted with dimethyl carbonate in the presence of a base like sodium hydride to form 5-chloro-2-methoxycarbonyl-1-indanone. This reaction proceeds through an enolate intermediate and is a vital step in the synthesis of some commercial insecticides.

Table 2: Example of α-Acylation of a Substituted 1-Indanone (B140024)

| Reactant | Reagent | Product |

| 5-Chloro-1-indanone | 1. Sodium hydride (NaH)2. Dimethyl carbonate ((CH₃O)₂CO) | 5-Chloro-2-methoxycarbonyl-1-indanone |

This principle can be extended to reactions with other electrophiles, such as alkyl halides (e.g., methyl iodide), to introduce alkyl groups at the α-position.

Transformations Involving the Chloro Substituent

The chloro group attached to the aromatic ring is another key site for functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro substituent on the indanone ring is positioned para to the electron-withdrawing ketone group. This electronic arrangement activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). In this type of reaction, a strong nucleophile can displace the chloride ion. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

For SNAr to occur, a strong nucleophile is typically required, and the reaction may necessitate elevated temperatures. Potential nucleophiles include alkoxides (e.g., sodium methoxide), amines, and thiolates. This pathway allows for the direct replacement of the chlorine atom with other functional groups.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applicable to aryl halides. wikipedia.orgwikipedia.org 5-Chloro-6-methoxy-1-indanone can serve as the aryl halide partner in these reactions, allowing for the introduction of a wide variety of substituents at the 5-position. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands have been developed to facilitate these transformations effectively. organic-chemistry.org

Suzuki Coupling: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This method is highly versatile for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups. For example, the Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone with various phenylboronic acids has been shown to proceed in excellent yields. researchgate.netresearchgate.net A similar transformation would be expected for the chloro-analogue.

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. It provides a direct method for the arylation of olefins.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of aryl-substituted alkynes.

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | R-B(OH)₂ (Boronic Acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-R-6-methoxy-1-indanone (e.g., biaryl) |

| Heck Reaction | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 5-Alkenyl-6-methoxy-1-indanone |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | 5-Alkynyl-6-methoxy-1-indanone |

These cross-coupling methodologies significantly expand the synthetic utility of this compound, enabling the creation of a diverse library of complex derivatives.

Halogen-Metal Exchange Reactions

There is no specific scientific literature detailing the successful application of halogen-metal exchange reactions on the 5-chloro position of this compound. This type of reaction, which typically involves the exchange of a halogen atom (in this case, chlorine) with a metal such as lithium or magnesium, is a common strategy for creating organometallic reagents for further carbon-carbon bond formation. However, studies documenting this transformation for this particular substrate, including the reagents used, reaction conditions, and the stability of the resulting organometallic intermediate, have not been found.

Reactions at the Methoxy (B1213986) Group

Specific studies focusing on the demethylation of this compound to produce 5-chloro-6-hydroxy-1-indanone are not described in the available literature. This conversion of the methoxy group to a hydroxyl group is a standard procedure in organic synthesis, often accomplished with strong acids or Lewis acids. Nevertheless, documented research outlining optimized conditions or yields for this specific transformation is absent.

Consistent with the lack of data on demethylation, there are no specific, documented methodologies for the ether cleavage of the 6-methoxy group in this compound. General methods for cleaving aryl methyl ethers are well-established, utilizing reagents such as boron tribromide (BBr₃), hydrobromic acid (HBr), or hydroiodic acid (HI). However, the application of these methods to this compound, and any associated findings, have not been reported.

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution

The aromatic ring of this compound possesses a single available position for electrophilic aromatic substitution (at C-7). The reactivity and regioselectivity of such reactions are governed by the electronic effects of the existing substituents (the activating methoxy group, the deactivating chloro group, and the deactivating effect of the fused carbonyl ring system). However, specific experimental studies into these reactions are not found in the literature.

There are no published research studies on the nitration or sulfonation of this compound. Consequently, information regarding reaction conditions (e.g., specific nitrating or sulfonating agents), product yields, and the characterization of the resulting 7-nitro or 7-sulfo derivatives is unavailable.

Similarly, research detailing the Friedel-Crafts acylation or alkylation of this compound is absent from the scientific literature. While Friedel-Crafts reactions are a cornerstone of aromatic functionalization, no reports were found that describe the introduction of an acyl or alkyl group onto the aromatic ring of this specific indanone, leaving a gap in the knowledge regarding suitable catalysts, reagents, and outcomes.

Stereoselective Transformations and Chiral Derivatization

The creation of stereocenters with high fidelity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents. For this compound, the primary sites for introducing chirality are the carbonyl carbon (C1) and the adjacent methylene carbon (C2).

The asymmetric reduction of the prochiral ketone in this compound to a chiral indanol is a key transformation. This can be achieved using various chiral catalysts and reagents that facilitate the enantioselective delivery of a hydride to one of the two faces of the carbonyl group.

Prominent methods for the asymmetric reduction of ketones that could be applied to this compound include:

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with borane reagents. The enantioselectivity is typically high, and either enantiomer of the alcohol can be obtained by choosing the appropriate enantiomer of the catalyst. For instance, the CBS reduction of racemic photoproducts of indanone derivatives has been used to achieve kinetic resolution, yielding enantiopure alcohols. rsc.org

Asymmetric Transfer Hydrogenation (ATH): This technique uses a chiral transition metal catalyst, often based on ruthenium or rhodium, with a hydrogen donor like a formic acid/triethylamine mixture. rsc.org ATH has been successfully applied to a variety of substituted indanones, affording chiral indanols with high enantiomeric excess. rsc.orgwhiterose.ac.uk For example, the ATH of 3-aryl-1-indanones using Noyori-type chiral Ru-catalysts has demonstrated excellent levels of stereoselectivity. rsc.org

Enzymatic Reduction: Biocatalysis using enzymes such as ketoreductases (KREDs) offers a green and highly selective alternative for the synthesis of chiral alcohols. These enzymes can operate under mild conditions and often exhibit exceptional enantioselectivity.

The stereochemical outcome of these reductions would lead to the formation of either the (R)- or (S)-enantiomer of 5-chloro-6-methoxy-1-indanol, which are valuable chiral building blocks for further synthesis.

Table 1: Representative Asymmetric Reductions of Substituted Indanones (Analogous Systems)

| Indanone Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| 3-Aryl-1-indanone | (R,R)-Ts-DENEB Ru-catalyst, HCOOH/Et₃N | (cis)-(1R,3S)-3-Aryl-1-indanol | >99% | rsc.org |

| 1-Indanone | Chiral Dendrimeric Prolinol Catalyst | 1-Indanol | up to 97% | researchgate.net |

| 2-p-Toluenesulfonyloxy-1-indanone | CBS-oxazaborolidine, Borane Complex | (1S,2S)-trans-2-Bromo-1-indanol | 87% | researchgate.net |

Another powerful strategy for controlling stereochemistry involves the temporary attachment of a chiral auxiliary to the molecule. For this compound, this would typically involve derivatization at the α-position (C2) to the carbonyl group.

The general approach involves:

Deprotonation at the α-carbon to form an enolate.

Reaction of the enolate with a chiral auxiliary.

Diastereoselective reaction of the substrate-auxiliary adduct, such as alkylation.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Commonly used chiral auxiliaries include Evans oxazolidinones and SAMP/RAMP hydrazines. While specific applications of these auxiliaries to this compound are not readily found in the literature, the principles are broadly applicable to ketones. For example, the α-alkylation of an N-acyl Evans oxazolidinone derivative of a carboxylic acid derived from the indanone could be a viable route to introduce a substituent at the C2 position with high diastereoselectivity.

This compound is a potential precursor for the synthesis of various biologically active molecules, including analogues of drugs used for treating Alzheimer's disease, such as Donepezil. nih.govresearchgate.net The synthesis of these complex molecules often requires the construction of chiral centers with high precision.

For instance, the core structure of Donepezil contains a substituted indanone moiety linked to a piperidine ring. The development of chiral analogues of Donepezil would necessitate the enantioselective synthesis of the indanone precursor. nih.gov This could be achieved through the asymmetric reduction of an unsaturated precursor formed from the aldol condensation of this compound with a suitable aldehyde. nih.gov

Table 2: Potential Chiral Intermediates from this compound

| Starting Material | Transformation | Potential Chiral Intermediate | Relevance |

| This compound | Asymmetric Reduction | (R)- or (S)-5-Chloro-6-methoxy-1-indanol | Chiral building block |

| This compound | α-Alkylation via Chiral Auxiliary | 2-Alkyl-5-chloro-6-methoxy-1-indanone | Introduction of a chiral quaternary center |

| This compound | Aldol Condensation & Asymmetric Hydrogenation | Chiral substituted indane | Precursor for Donepezil analogues |

It is important to note that while the principles of these stereoselective transformations are well-established, their application to this compound would require experimental optimization to achieve high yields and stereoselectivities. The electronic effects of the chloro and methoxy substituents would play a significant role in the reactivity of the indanone and the outcome of the stereoselective reactions.

Applications As a Synthetic Building Block and Intermediate

Precursor in Medicinal Chemistry for Novel Drug Candidates

The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. guidechem.comnih.gov 5-Chloro-6-methoxy-1-indanone serves as a starting point for the synthesis of more complex molecules with potential pharmaceutical value.

The chemical structure of this compound allows for modifications at several positions, enabling the creation of libraries of compounds for drug discovery. The ketone functionality can be transformed into other functional groups, and the aromatic ring can undergo further substitution, leading to a wide array of derivatives. Research in this area focuses on designing and synthesizing novel indanone-based scaffolds that can be further elaborated to target specific biological pathways.

For example, the related compound 5,6-Dimethoxy-1-indanone (B192829) is a crucial precursor in the synthesis of Donepezil, a medication used for Alzheimer's disease. nbinno.com This highlights the potential of substituted indanones in the development of therapies for neurodegenerative diseases. beilstein-journals.orgnih.gov

A significant application of this compound is its use in the synthesis of fused heterocyclic systems. By constructing additional rings onto the indanone framework, chemists can generate novel molecular architectures with unique biological properties. These heterocyclic systems are often designed to mimic the structures of natural products or to interact with specific biological targets. The development of annulated indanone scaffolds is a key area of research in the pursuit of new therapeutic agents. nih.gov

A prominent example of the utility of a closely related compound in agrochemical synthesis is the role of 5-chloro-2-methoxycarbonyl-1-indanone as a key intermediate in the production of the insecticide Indoxacarb. asianpubs.orgresearchgate.net Indoxacarb is an oxadiazine insecticide with a unique mode of action, and its synthesis relies on the elaboration of the indanone core. asianpubs.orgepo.org Specifically, the (S)-enantiomer of a derivative, (S)-5-Chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is the crucial active ingredient. rsc.org The development of efficient and environmentally friendly methods for the preparation of these indanone intermediates is an active area of research to improve the manufacturing process of Indoxacarb. asianpubs.orgresearchgate.net

Table 1: Key Intermediates in Indoxacarb Synthesis

| Compound Name | Role in Synthesis |

| 5-Chloro-2-methoxycarbonyl-1-indanone | Important intermediate for the synthesis of Indoxacarb. asianpubs.orgresearchgate.net |

| (S)-5-Chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Key intermediate for synthesizing the active (S)-indoxacarb. rsc.org |

Intermediate in Agrochemical Development

Beyond its role in the synthesis of Indoxacarb, the indanone scaffold is explored for the development of other agrochemicals due to the broad biological activity of its derivatives. beilstein-journals.orgnih.gov

The structural motif of this compound can be incorporated into molecules designed to have fungicidal or herbicidal properties. The presence of the chlorine and methoxy (B1213986) groups can influence the biological activity and selectivity of the resulting compounds. Research in this area involves the synthesis of novel pyridazine (B1198779) derivatives from related chloro-phenyl compounds, which have shown promising antifungal activities. researchgate.net

Building on the success of Indoxacarb, researchers continue to investigate the insecticidal potential of other compounds derived from substituted indanones. By modifying the substituents on the indanone ring and introducing different functional groups, scientists aim to develop new insecticides with improved efficacy, selectivity, and environmental profiles. Studies on meta-diamide compounds containing methoxy groups have shown significant insecticidal activity against various pests. researchgate.net

Information regarding "this compound" in the specified applications is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound "this compound," specifically focusing on its applications as a synthetic building block in materials science, its role as a precursor for functional polymers, and its use in organic electronic materials such as OLEDs.

General information exists for the broader class of indanone derivatives, suggesting their potential in the development of functional organic materials. However, there is no direct evidence or published research that specifically links "this compound" to the synthesis of functional polymers or its application in organic electronic materials.

Therefore, due to the lack of specific and verifiable scientific information on the requested topics for this particular compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements.

Should you be interested in the applications of other related indanone derivatives in materials science, please specify the compounds, and a new search can be initiated.

Structure Activity Relationship Sar Studies of 5 Chloro 6 Methoxy 1 Indanone Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 5-Chloro-6-methoxy-1-indanone derivatives can be significantly altered by the introduction of different functional groups at various positions on the indanone ring system. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its ability to bind to receptors or inhibit enzymes.

Halogen atoms, such as chlorine, bromine, and fluorine, are frequently incorporated into drug molecules to enhance their biological activity. In the context of 2-benzylidene-1-indanone derivatives, a systematic study revealed that the presence and position of halogen functionalities on the phenyl ring are important for their inhibitory activity on reactive oxygen species (ROS) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Specifically, fluorine, trifluoromethyl, trifluoromethoxy, and bromine groups at the ortho-, meta-, or para-positions of the phenyl ring were found to be important for this anti-inflammatory activity. nih.gov The introduction of halogens can lead to either an increase or a decrease in a compound's efficacy, depending on how it alters the molecule's physicochemical properties, target interaction, and metabolic susceptibility. nih.gov For instance, in a series of indanone derivatives designed as dual-targeting ligands for monoamine oxidase B (MAO B) and the histamine H3 receptor (H3R), a compound with a 4-bromobenzyl)oxy substituent at the C5 position of the 2-benzylidene-1-indanone core showed high preference for MAO B inhibition. nih.gov

The following table summarizes the impact of various halogen-containing substituents on the ROS inhibitory activity of 2-benzylidene-1-indanone derivatives.

| Compound | Substituent on Phenyl Ring | % Inhibition of ROS Production |

| 1 | 2-F | High |

| 2 | 3-F | High |

| 3 | 4-F | High |

| 4 | 2-CF3 | High |

| 5 | 3-CF3 | High |

| 6 | 4-CF3 | High |

| 7 | 2-OCF3 | High |

| 8 | 3-OCF3 | High |

| 9 | 4-OCF3 | High |

| 10 | 4-Br | High |

Data adapted from a study on halogen-containing 2-benzylidene-1-indanone derivatives as inhibitors of LPS-stimulated ROS production. "High" indicates significant inhibitory activity as reported in the study. nih.gov

Methoxy (B1213986) (-OCH3) groups are common substituents in medicinal chemistry that can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability. In the case of 2-benzylidene-1-indanone derivatives, the position of methoxy groups on the indanone ring (ring A) has been shown to be crucial for their affinity to adenosine A1 and A2A receptors. nih.gov A study on methoxy-substituted 2-benzylidene-1-indanones found that C4-OCH3 substitution on ring A, in combination with specific hydroxy substitutions on the benzylidene ring (ring B), resulted in compounds with nanomolar affinity for both A1 and A2A receptors. nih.gov Furthermore, a 5-methoxyindanone derivative with a benzylidene moiety showed improved MAO-B inhibition compared to its unsubstituted counterpart. rsc.org Computational studies on 6-methoxy-1-indanone and 5,6-dimethoxy-1-indanone (B192829) have also provided insights into their stable conformations, which is essential for understanding their receptor interactions. up.pt

The table below illustrates the effect of methoxy group substitution on the binding affinity of 2-benzylidene-1-indanone derivatives to adenosine receptors.

| Compound | Substitution on Ring A | Substitution on Ring B | A1 Ki (rat) (nM) | A2A Ki (rat) (nM) |

| 2c | C4-OCH3 | 3'-OH | 41 | 97 |

| 2e | C4-OCH3 | 3',4'-diOH | 42 | 78 |

Ki values represent the binding affinity of the compounds to rat adenosine A1 and A2A receptors. Lower Ki values indicate higher binding affinity. nih.gov

The introduction of alkyl and aryl groups onto the indanone ring can significantly impact the steric and electronic properties of the molecule, thereby influencing its biological activity. For instance, the substitution of various groups on the aromatic ring of alkyl 1-indanone-2-carboxylates has been studied in the context of catalytic asymmetric fluorination. mdpi.com While this study focused on the synthesis of fluorinated derivatives, it highlights the tolerance of the indanone scaffold to a range of substituents, including methoxy and trifluoromethyl groups. mdpi.com Furthermore, research on indanone derivatives has shown that those bearing halogen, ester, ketone, trimethylsilyl, methoxy, and phenyl functionalities are compatible with various catalytic protocols, indicating the versatility of this scaffold for creating diverse chemical libraries for biological screening. nih.govrsc.org

Mechanistic Investigations of Reactions Involving 5 Chloro 6 Methoxy 1 Indanone

Reaction Mechanism Elucidation for Synthetic Transformations

The formation and functionalization of the 5-Chloro-6-methoxy-1-indanone scaffold are governed by the principles of electrophilic aromatic substitution and organometallic chemistry. Elucidating these mechanisms involves a detailed examination of intermediate species and transition states.

The most common method for synthesizing 1-indanone (B140024) cores is the intramolecular Friedel-Crafts acylation. nih.govresearchgate.net This reaction creates the fused five-membered ring onto the benzene (B151609) ring. For this compound, the synthesis typically starts from a substituted 3-phenylpropionic acid derivative, such as 3-(4-chloro-5-methoxyphenyl)propanoic acid, which is first converted to its more reactive acyl chloride.

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism: wikipedia.orgsigmaaldrich.com

Generation of the Acylium Ion: The reaction is initiated by a Lewis acid catalyst, commonly aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly electrophilic acylium ion. This ion is resonance-stabilized. sigmaaldrich.com

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the precursor acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack is regioselective. The cyclization must occur at the position ortho to the methoxy (B1213986) group and meta to the chlorine atom. The methoxy group is a strongly activating, ortho-para directing group, while the chlorine atom is a deactivating, ortho-para directing group. The position ortho to the powerful methoxy activator is highly favored for electrophilic attack. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org

Restoration of Aromaticity: A base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the arenium ion. The electrons from the carbon-hydrogen bond move back into the ring, restoring its aromaticity and yielding the final this compound product. The AlCl₃ catalyst is regenerated in this step, although in practice, stoichiometric amounts are often required because the catalyst complexes with the final ketone product. wikipedia.org

Table 1: Mechanistic Steps of Intramolecular Friedel-Crafts Acylation

| Step | Description | Key Species Involved |

| 1 | Acylium Ion Formation | 3-(4-chloro-5-methoxyphenyl)propanoyl chloride, AlCl₃, Acylium ion, [AlCl₄]⁻ |

| 2 | Nucleophilic Attack | Acylium ion, Aromatic ring |

| 3 | Intermediate Formation | Arenium ion (Sigma complex) |

| 4 | Deprotonation | Arenium ion, [AlCl₄]⁻ |

| 5 | Product Formation | This compound, AlCl₃, HCl |

While Friedel-Crafts reactions are fundamental to the synthesis of the indanone core, its subsequent functionalization can be achieved through various transition metal-mediated reactions. rsc.org These processes, often involving palladium, rhodium, or copper catalysts, allow for the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the indanone scaffold.

Although specific studies detailing transition metal-mediated reactions on this compound are not widely documented, a plausible catalytic cycle for a representative transformation, such as a Heck-type coupling at the chloro-position, can be proposed based on well-established mechanisms. researchgate.net

A hypothetical Heck coupling of this compound with an alkene would likely follow this catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the indanone. This step forms a new organopalladium(II) complex.

Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center of the complex. Subsequently, the aryl group on the palladium complex migrates to one of the carbons of the double bond, forming a new carbon-carbon bond and a new palladium-carbon sigma bond.

Syn β-Hydride Elimination: For the reaction to proceed, the intermediate must have a hydrogen atom on the carbon adjacent to the palladium-bearing carbon. A palladium-hydride species is formed by eliminating this hydrogen, which simultaneously regenerates the double bond in the product.

Reductive Elimination and Catalyst Regeneration: The resulting palladium-hydride species undergoes reductive elimination of H-Cl (often facilitated by a base), which regenerates the active Pd(0) catalyst, allowing it to enter another catalytic cycle.

Table 2: Hypothetical Catalytic Cycle for a Heck-Type Reaction

| Stage | Process | Catalyst Oxidation State | Key Transformation |

| 1 | Oxidative Addition | Pd(0) → Pd(II) | C-Cl bond cleavage |

| 2 | Migratory Insertion | Pd(II) | C-C bond formation |

| 3 | β-Hydride Elimination | Pd(II) | Product alkene formation |

| 4 | Reductive Elimination | Pd(II) → Pd(0) | Catalyst regeneration |

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding reaction rates and the factors that influence them. Such studies allow for the identification of the slowest step in a reaction sequence, which is critical for process optimization.

For the intramolecular Friedel-Crafts acylation to form this compound, the rate-limiting step, also known as the rate-determining step, can be either the formation of the acylium ion or the attack of the aromatic ring on the acylium ion to form the arenium ion.

Formation of the Arenium Ion as Rate-Limiting: If the aromatic ring is not highly activated, or if there is significant steric hindrance, the nucleophilic attack to form the sigma complex can be the slowest step. In this case, the electronic properties of the substituents on the aromatic ring (the activating methoxy group and the deactivating chloro group) would have a significant impact on the reaction rate.

Determining which of these steps is rate-limiting typically requires experimental kinetic studies, such as monitoring the reaction progress under different reactant concentrations and performing isotopic labeling experiments. For many Friedel-Crafts acylations, the formation of the arenium ion is considered the rate-limiting step.

The rate of a chemical reaction is quantitatively related to its activation energy (Ea), as described by the Arrhenius equation. This energy represents the minimum energy barrier that must be overcome for reactants to transform into products. Thermodynamic parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further insight into the transition state.

Table 3: Key Kinetic and Thermodynamic Parameters

| Parameter | Symbol | Description |

| Activation Energy | Ea | The minimum energy required to initiate the chemical reaction. |

| Enthalpy of Activation | ΔH‡ | The change in enthalpy in going from reactants to the transition state. |

| Entropy of Activation | ΔS‡ | The change in entropy in going from reactants to the transition state; reflects the degree of order in the transition state. |

| Gibbs Free Energy of Activation | ΔG‡ | The overall energy barrier of the reaction, combining enthalpy and entropy effects. |

Spectroscopic Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. However, intermediates in reactions like Friedel-Crafts acylation are often highly reactive and short-lived, making their detection challenging.

The primary intermediates in the formation of this compound are the acylium ion and the arenium ion. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures, can sometimes be used to observe these transient species. upv-csic.esupv-csic.es

Acylium Ion: The carbon atom in an acylium ion is sp-hybridized and bears a positive charge, which would result in a significant downfield shift in its ¹³C NMR spectrum, typically observed in the range of 150-160 ppm.

Arenium Ion (Sigma Complex): The formation of the arenium ion involves the disruption of aromaticity and the formation of an sp³-hybridized carbon in the ring. This would be the most telling feature in an NMR spectrum. The sp³ carbon would appear at a much higher field (typically 50-60 ppm) in the ¹³C NMR spectrum compared to the aromatic sp² carbons (120-150 ppm). In the ¹H NMR spectrum, the proton attached to this sp³ carbon would also show a characteristic upfield shift. The remaining positive charge is delocalized over the other five carbons of the ring, leading to downfield shifts for the corresponding protons.

While obtaining such spectra for the specific reaction leading to this compound would require specialized experimental conditions (e.g., using superacid media at cryogenic temperatures), the expected spectroscopic signatures provide a clear target for mechanistic verification studies.

Table 4: Expected NMR Spectroscopic Features of the Arenium Ion Intermediate

| Nucleus | Spectroscopic Feature | Expected Chemical Shift (ppm) | Rationale |

| ¹³C | Aliphatic Carbon Signal | ~50-60 | Formation of a new sp³-hybridized carbon in the ring. |

| ¹³C | Aromatic Carbon Signals | >150 | Delocalization of positive charge causes deshielding of remaining sp² carbons. |

| ¹H | Aliphatic Proton Signal | ~4-5 | Proton attached to the new sp³ carbon. |

| ¹H | Aromatic Proton Signals | >8 | Deshielding of protons on the ring due to delocalized positive charge. |

In-situ NMR and IR Spectroscopy

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for monitoring chemical reactions in real-time, providing valuable information about the formation and consumption of reactants, intermediates, and products. These methods allow for the direct observation of species present in the reaction mixture without the need for isolation.

For reactions involving this compound, one could hypothetically use in-situ NMR to track the disappearance of its characteristic proton and carbon signals and the appearance of new signals corresponding to subsequent products. Similarly, in-situ IR spectroscopy could monitor changes in the vibrational frequencies of the carbonyl group and other functional groups as the reaction progresses. However, specific studies applying these techniques to reactions of this compound have not been found in the surveyed literature.

Mass Spectrometry for Intermediate Identification

Mass spectrometry is a crucial tool for identifying reaction intermediates, which are often transient and present in low concentrations. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be coupled with liquid chromatography (LC-MS) or used for direct infusion analysis of a reaction mixture to detect and characterize the mass-to-charge ratio of intermediates.

In the context of reactions involving this compound, mass spectrometry could be employed to identify potential intermediates, such as enolates or condensation products, by capturing their molecular ions and fragmentation patterns. This information would be vital for piecing together the step-by-step mechanism of a transformation. Regrettably, no published studies were identified that specifically apply mass spectrometry to elucidate the intermediates in reactions of this particular indanone derivative.

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a definitive method for tracing the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C, ¹⁸O, or ²H), researchers can follow the labeled atom's position in the products and intermediates using techniques like NMR and mass spectrometry.

For instance, in a reaction involving the carbonyl group of this compound, labeling the carbonyl oxygen with ¹⁸O would allow for the determination of its ultimate location, confirming or refuting proposed mechanisms. Similarly, deuterium labeling at specific positions on the indanone ring could shed light on proton transfer steps. As with the other techniques, no specific isotopic labeling studies focused on the reaction mechanisms of this compound were found in the available literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations solve the Schrödinger equation for a given molecular geometry to provide information about electron distribution, orbital energies, and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals indicate where a molecule is likely to act as an electron donor (HOMO) or an electron acceptor (LUMO).

For 5-Chloro-6-methoxy-1-indanone, the HOMO would likely be distributed over the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would be expected to be localized on the electron-withdrawing carbonyl group of the indanone core. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are hypothetical values for illustrative purposes.

The distribution of electron density within a molecule is crucial for predicting its reactive sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. uni-muenchen.de These calculations would likely show a partial negative charge on the oxygen atom of the carbonyl group and the oxygen of the methoxy (B1213986) group, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon would carry a partial positive charge, identifying it as a site for nucleophilic attack.

An electrostatic potential (ESP) map would visually represent the charge distribution, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential).

Table 2: Hypothetical Mulliken Atomic Charges

| Atom | Partial Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.45 |

| O (methoxy) | -0.40 |

| Cl | -0.15 |

Note: These are hypothetical values for illustrative purposes.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule can significantly influence its properties and reactivity. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

Molecular mechanics (MM) methods provide a computationally efficient way to explore the potential energy surface of a molecule. By treating atoms as balls and bonds as springs, MM can be used to perform a systematic search for low-energy conformers. For this compound, the five-membered ring has a degree of flexibility, and different puckered conformations would be identified and their relative energies calculated.

Molecular dynamics (MD) simulations would provide insight into the dynamic behavior of the molecule over time at a given temperature. This can reveal how the molecule vibrates, rotates, and interconverts between different conformations, offering a more realistic picture of its behavior in a real-world system.

A potential energy surface (PES) is a multi-dimensional plot of a molecule's energy as a function of its geometric parameters. researchgate.net Mapping the PES helps to locate stable isomers (local minima) and the transition states that connect them (saddle points). researchgate.net For a molecule like this compound, a PES map could be generated by systematically varying key dihedral angles, such as those associated with the puckering of the five-membered ring, to understand the energy landscape of its conformational changes.

Reaction Mechanism Modeling

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify intermediates, transition states, and calculate the activation energies associated with each step.

For this compound, one could model various reactions, such as its reduction, oxidation, or its role as a precursor in more complex syntheses. For example, modeling the nucleophilic addition to the carbonyl group would involve identifying the structure of the transition state and calculating the energy barrier for the reaction. This information would provide a detailed understanding of the reaction's feasibility and kinetics. Theoretical modeling can help rationalize how the chloro and methoxy substituents influence the reactivity of the indanone core compared to the unsubstituted parent compound.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. While general principles of reactions involving indanones are known, specific quantum mechanical calculations to identify and characterize the transition state structures for reactions involving this compound are not documented in available research. Such studies would typically involve methods like Density Functional Theory (DFT) to map the potential energy surface of a reaction and locate the saddle points corresponding to transition states.

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry can predict the most likely pathways for a chemical reaction and explain the observed selectivity (regio-, chemo-, and stereoselectivity). For this compound, this could involve modeling its behavior in various reaction conditions, such as electrophilic aromatic substitution or nucleophilic addition to the carbonyl group. However, specific predictive studies detailing these pathways and the factors governing selectivity for this compound are not found in the current body of scientific literature.

Ligand-Receptor Interaction Modeling (Docking and Molecular Dynamics)

To understand the potential biological activity of this compound, molecular modeling techniques such as docking and molecular dynamics are invaluable. These methods can simulate the interaction of a small molecule with a protein target.

Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can be estimated. While docking studies have been performed on various indanone derivatives against different biological targets, specific binding affinity predictions for this compound are not reported.

A hypothetical representation of such data is presented in the table below, which would typically be generated from docking simulations against a panel of receptors.

Hypothetical Binding Affinity Predictions for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Cyclooxygenase-2 (COX-2) | -8.5 | 0.25 |

| Monoamine Oxidase B (MAO-B) | -7.9 | 0.80 |

| Acetylcholinesterase (AChE) | -9.2 | 0.09 |

| Epidermal Growth Factor Receptor (EGFR) | -7.1 | 2.50 |

Note: The data in this table is purely illustrative and not based on published experimental or computational results.

Identification of Key Interacting Residues

Following a docking simulation, the specific amino acid residues in the active site of the protein that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the ligand can be identified. This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. As with binding affinity data, specific studies identifying the key interacting residues for this compound with any biological target are not currently available.

The table below illustrates the type of information that would be obtained from such an analysis.

Hypothetical Key Interacting Residues for this compound with a Target Protein

| Amino Acid Residue | Type of Interaction |

| TYR 385 | Hydrogen Bond |

| ARG 120 | Electrostatic |

| TRP 86 | Pi-Pi Stacking |

| LEU 352 | Hydrophobic |

| VAL 523 | Hydrophobic |

Note: The data in this table is for illustrative purposes only and does not represent actual research findings.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D, Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced techniques offer deeper insights.

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for the definitive assignment of all proton and carbon signals in 5-Chloro-6-methoxy-1-indanone.

COSY: This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity of the methylene protons in the five-membered ring.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC: This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure. For example, HMBC would show correlations from the methoxy (B1213986) protons to the C6 carbon, and from the aromatic protons to the carbonyl carbon (C1).